molecular formula C15H21N7 B2784851 N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine CAS No. 2415491-86-8

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

Cat. No. B2784851
CAS RN: 2415491-86-8
M. Wt: 299.382
InChI Key: NXHWXCTVIBIYCH-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine rings. This could potentially be achieved through a reaction such as a Biginelli reaction or a similar multi-component reaction. The piperazine ring could then be formed through a reaction such as a Mannich reaction. Finally, the ethyl group could be added through a simple alkylation reaction .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrimidine rings would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility. The presence of nitrogen atoms in the rings could also result in the formation of hydrogen bonds .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions due to the presence of multiple functional groups. For example, the amine group could undergo reactions such as alkylation or acylation. The pyrimidine rings could potentially undergo reactions such as halogenation or nitration .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the functional groups and the overall structure of the molecule. For example, the presence of the polar amine group and the potential for hydrogen bonding could influence properties such as solubility and melting point .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were intended to be used as a drug, it could potentially act by interacting with biological targets such as enzymes or receptors. The presence of the piperazine ring suggests that it could potentially act as a ligand for certain types of receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity and potential biological activity. For example, if it were highly reactive, it could potentially pose a risk of causing chemical burns or fires. If it were biologically active, it could potentially have toxic effects .

Future Directions

Future research on this compound could potentially involve further exploration of its synthesis and characterization, as well as investigation of its potential uses. For example, it could potentially be developed as a pharmaceutical drug or used as a building block for the synthesis of more complex molecules .

properties

IUPAC Name

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N7/c1-3-16-13-4-6-18-15(20-13)22-10-8-21(9-11-22)14-5-7-17-12(2)19-14/h4-7H,3,8-11H2,1-2H3,(H,16,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXHWXCTVIBIYCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC(=NC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N7
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-ethyl-2-[4-(2-methylpyrimidin-4-yl)piperazin-1-yl]pyrimidin-4-amine

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